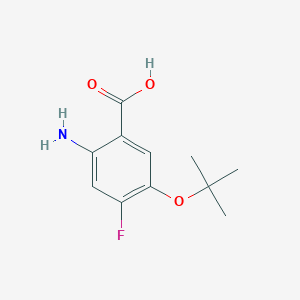

2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-amino-4-fluoro-5-[(2-methylpropan-2-yl)oxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-11(2,3)16-9-4-6(10(14)15)8(13)5-7(9)12/h4-5H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUPGSCTUWWIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C(=C1)C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluorobenzoic acid to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The tert-butoxy group can be introduced via a tert-butylation reaction using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions that are crucial for creating pharmaceuticals and agrochemicals.

| Reaction Type | Example Products | Reagents Used |

|---|---|---|

| Oxidation | Nitro derivatives | KMnO₄, CrO₃ |

| Reduction | Alcohol derivatives | LiAlH₄, NaBH₄ |

| Substitution | Halogenated products | Amines or thiols |

Medicinal Chemistry

In medicinal chemistry, 2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid is explored for its potential therapeutic applications. It has been noted for its role in inhibiting nonenzymatic cross-linking of proteins, which is significant in aging and diabetes management. The compound's ability to prevent advanced glycosylation end products (AGEs) formation may help mitigate conditions such as retinopathy and diabetic kidney disease .

Case Study: Protein Aging Inhibition

- Objective: To assess the effectiveness of this compound in preventing protein aging.

- Method: Administering the compound to glycosylated proteins.

- Results: Significant reduction in AGEs formation was observed, suggesting potential therapeutic benefits for age-related diseases.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its amino group can form hydrogen bonds with biological molecules, enhancing its role as a biochemical probe.

Mechanism of Action:

- The interaction of the amino group with enzymes can lead to altered reaction rates.

- The presence of fluorine enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Specialty Chemicals Production

This compound finds applications in producing specialty chemicals with unique properties due to its structural characteristics. It can be used in formulations requiring specific reactivity or stability.

Material Science

In material science, this compound can be employed to develop new materials with tailored properties for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The tert-butoxy group can provide steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS: 1001346-91-3)

- Structure : Methoxy group replaces tert-butoxy at the 5-position.

- Properties : Smaller substituent reduces steric bulk, increasing aqueous solubility (logP ~1.2 vs. ~2.8 for the tert-butoxy analog). However, the methoxy group is more susceptible to metabolic oxidation, limiting in vivo stability .

- Applications : Used in antimicrobial hydrazone derivatives and as a precursor for PET tracers .

2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic Acid (CAS: 1333827-63-6)

- Structure : Cyclohexyloxy group at the 5-position.

- Properties : The cyclohexyl group provides intermediate lipophilicity (logP ~2.5) and improved conformational rigidity compared to tert-butoxy. This enhances target binding affinity in kinase inhibitors .

- Applications : Explored in ROS1/ALK inhibitor analogs for cancer therapy .

Halogenation and Positional Isomers

2-Amino-4-fluorobenzoic Acid (CAS: 446-32-2)

2-Amino-5-bromobenzoic Acid

- Structure : Bromine replaces fluorine at the 4-position.

- Used in DFT studies to model tautomerism and charge transfer .

Data Tables

Table 1: Comparative Properties of Selected Analogs

Notes on Sourcing and Availability

- Commercial Availability: this compound is listed by multiple suppliers (e.g., Fluorochem, Biosynth) but may face discontinuation in specific quantities .

- Cost : Pricing ranges from €478/50mg to €1,310/500mg, reflecting its specialized synthetic route .

Biological Activity

2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group, a tert-butoxy group, and a fluorinated aromatic ring. The fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the tert-butoxy group may enhance membrane permeability. The fluorine atom can stabilize interactions with proteins or enzymes due to its electron-withdrawing properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in treating conditions like cancer or neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious diseases.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory disorders.

Case Studies

-

Inhibition of Histone Deacetylases (HDACs) :

A study highlighted the role of fluorinated compounds in enhancing HDAC inhibition. This compound was evaluated alongside other fluorinated analogs, showing promising results in reducing cell viability in cancer cell lines (IC50 values in the low micromolar range) . -

Acetylcholinesterase Inhibition :

Another study explored derivatives of 4-fluorobenzoic acid, including this compound, revealing significant inhibition against acetylcholinesterase (AChE), which is crucial for potential treatments in Alzheimer’s disease .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid?

- Methodological Answer : The synthesis typically involves tert-butyl protection of the hydroxyl group, fluorination at the 4-position, and subsequent introduction of the amino group. For example, tert-butoxy groups can be introduced via alkylation using tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Fluorination may employ electrophilic fluorinating agents like Selectfluor™ or nucleophilic substitution with KF in polar aprotic solvents. The amino group can be introduced via catalytic hydrogenation of a nitro precursor or through Buchwald-Hartwig amination .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and tert-butyl group integrity. Deuterated DMSO or CDCl₃ is recommended for solubility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A gradient of acetonitrile/water (0.1% TFA) is effective for separation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent degradation .

- Waste Disposal : Collect organic waste separately and neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

- Methodological Answer :

- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to clarify coupling interactions and assign signals accurately.

- Compare data with structurally similar compounds, such as 4-fluorobenzoic acid derivatives, to identify substituent effects .

- Rule out solvent or pH artifacts by re-acquiring spectra in deuterated DMSO or after adjusting pH with TFA .

Q. What strategies optimize reaction yields when introducing the tert-butoxy group under steric hindrance?

- Methodological Answer :

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic conditions.

- Temperature Control : Conduct reactions at 50–60°C to balance kinetics and thermal stability of intermediates.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers address contradictory biological activity data in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with varying concentrations (1 nM–100 µM) to confirm IC₅₀ values.

- Control Experiments : Include known inhibitors (e.g., 2-aminohistidine derivatives) to validate assay conditions .

- Structural Analogues : Synthesize derivatives (e.g., varying fluorine substitution) to establish structure-activity relationships (SAR) and identify key functional groups .

Q. What experimental approaches resolve discrepancies in solubility data across solvent systems?

- Methodological Answer :

- Solubility Screening : Test in DMSO, DMF, methanol, and aqueous buffers (pH 4–9) at 25°C. Use sonication for 10–15 minutes to enhance dissolution.

- Co-Solvent Systems : For low aqueous solubility, use PEG-400 or cyclodextrin-based formulations to improve bioavailability .

- Quantitative Analysis : Measure solubility via UV-Vis spectroscopy at λ_max (~270 nm for fluorobenzoic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.